2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE
Overview
Description
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It has shown potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: It is being explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia . This inhibition disrupts the survival of certain bacteria, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole structure.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another compound with similar biological activities.
Uniqueness
2-{[5-(ACETYLAMINO)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-[4-(AMINOSULFONYL)PHENYL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4S3/c1-7(23-13-18-17-12(24-13)15-8(2)19)11(20)16-9-3-5-10(6-4-9)25(14,21)22/h3-7H,1-2H3,(H,16,20)(H2,14,21,22)(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWJGGNOWDTJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.